2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide
CAS No.: 246163-29-1
Cat. No.: VC7037181
Molecular Formula: C10H9F3N4O
Molecular Weight: 258.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 246163-29-1 |
|---|---|
| Molecular Formula | C10H9F3N4O |
| Molecular Weight | 258.204 |
| IUPAC Name | 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide |
| Standard InChI | InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18) |
| Standard InChI Key | DWLHFONLMSROEM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide, reflecting its benzimidazole core substituted with a trifluoromethyl group at the 2-position and an acetohydrazide side chain at the 1-position . Its molecular formula, C₁₀H₉F₃N₄O, corresponds to a molecular weight of 258.20 g/mol, as computed by PubChem .
Table 1: Key Identifiers of 2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]acetohydrazide
| Property | Value | Source |
|---|---|---|
| CAS Number | 246163-29-1 | |
| Molecular Formula | C₁₀H₉F₃N₄O | |
| Molecular Weight | 258.20 g/mol | |
| SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F | |
| InChIKey | DWLHFONLMSROEM-UHFFFAOYSA-N |
Structural Features
The compound’s structure comprises a benzimidazole scaffold—a fused bicyclic system of benzene and imidazole—with a trifluoromethyl (-CF₃) group at the 2-position and an acetohydrazide (-CH₂CONHNH₂) moiety at the 1-position . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide functional group offers nucleophilic reactivity for further derivatization .
The 3D conformational analysis, available via PubChem’s interactive model, reveals a planar benzimidazole ring with the trifluoromethyl group adopting a perpendicular orientation to minimize steric hindrance . The acetohydrazide side chain exhibits rotational flexibility, enabling diverse binding interactions in biological systems .
Synthesis and Industrial Production
Quality Control and Characterization
Matrix Fine Chemicals specifies analytical validation using techniques such as HPLC, NMR, and mass spectrometry to ensure compliance with pharmaceutical-grade standards . Batch-specific Certificates of Analysis (CoA) include data on purity, residual solvents, and heavy metal content .
Applications in Research and Industry
Pharmaceutical Intermediates
Benzimidazole derivatives are renowned for their bioactivity, including antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group in this compound may enhance blood-brain barrier penetration and resistance to oxidative metabolism, making it a candidate for central nervous system (CNS) drug development . The hydrazide moiety serves as a versatile handle for synthesizing hydrazones, which are explored as protease inhibitors or antimicrobial agents .
Materials Science
Fluorinated benzimidazoles are utilized in organic electronics due to their electron-withdrawing properties and thermal stability . This compound’s trifluoromethyl group could improve charge transport in organic semiconductors or photovoltaic materials .
Chemical Biology
The compound is cataloged as a fluorinated intermediate for synthesizing labeled probes or enzyme inhibitors, leveraging its compatibility with click chemistry reactions .
| Form | Purity | Packaging |
|---|---|---|
| Powder | 99% | 25 kg fiber drums |
| Solution | 10 mM | 5 mL sealed vials |
Recent Developments and Future Directions
Recent modifications to the PubChem entry (April 2025) suggest ongoing interest in this compound’s pharmacological potential . Future research may explore:
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Structure-Activity Relationships (SAR): Modifying the hydrazide group to optimize target binding.
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Drug Delivery Systems: Encapsulation in nanoparticles for enhanced bioavailability.
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